molecular formula C8H9ClN2O2 B13050074 (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid

(2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid

Cat. No.: B13050074
M. Wt: 200.62 g/mol
InChI Key: HDGGQBDUJVVCBA-ZETCQYMHSA-N
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Description

(S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a chloropyridinyl group, and a propanoic acid moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL typically involves the following steps:

Industrial Production Methods

Industrial production of (S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of (S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID: Lacks the (S) configuration.

    2-AMINO-3-(5-BROMOPYRIDIN-3-YL)PROPANOICACID: Contains a bromine atom instead of chlorine.

    2-AMINO-3-(5-FLUOROPYRIDIN-3-YL)PROPANOICACID: Contains a fluorine atom instead of chlorine.

Uniqueness

(S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is unique due to its specific stereochemistry and the presence of the chloropyridinyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1

InChI Key

HDGGQBDUJVVCBA-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=NC=C1Cl)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=NC=C1Cl)CC(C(=O)O)N

Origin of Product

United States

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